2-Methyl-2-(thiophen-3-yl)propanoic acid

Description

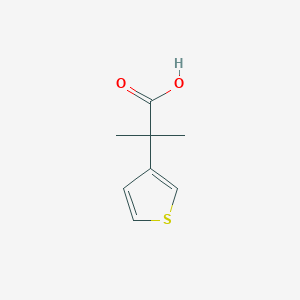

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-thiophen-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-8(2,7(9)10)6-3-4-11-5-6/h3-5H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQCSMCHLZTQNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CSC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201294133 | |

| Record name | α,α-Dimethyl-3-thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147632-27-7 | |

| Record name | α,α-Dimethyl-3-thiopheneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147632-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α-Dimethyl-3-thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-(thiophen-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methyl-2-(thiophen-3-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-(thiophen-3-yl)propanoic acid is a valuable carboxylic acid derivative featuring a thiophene scaffold. This heterocyclic motif is a well-recognized bioisostere for a phenyl ring and is a key component in numerous pharmaceutically active compounds, contributing to enhanced metabolic stability and potency. The α,α-disubstituted propanoic acid structure is of particular interest in medicinal chemistry, as the gem-dimethyl group can impart significant effects on the molecule's conformation and metabolic profile. This guide provides a comprehensive overview of a robust synthetic route to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and mechanistic insights to empower researchers in their synthetic endeavors.

Strategic Approach: The Malonic Ester Synthesis

The most logical and versatile approach for the synthesis of this compound is the malonic ester synthesis. This classical yet powerful method allows for the sequential introduction of alkyl or aryl groups to the α-carbon of a malonic ester, followed by hydrolysis and decarboxylation to yield the desired substituted carboxylic acid.[1][2] This strategy offers a high degree of control and is well-suited for the construction of the target molecule.

The overall synthetic pathway can be envisioned in three main stages:

-

Arylation: Introduction of the thiophen-3-yl group onto diethyl malonate.

-

Dialkylation: Sequential methylation of the α-carbon of diethyl 2-(thiophen-3-yl)malonate.

-

Hydrolysis and Decarboxylation: Conversion of the dialkylated malonic ester to the final propanoic acid derivative.

The following diagram illustrates the logical flow of this synthetic strategy.

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of Diethyl 2-(thiophen-3-yl)malonate (Intermediate I)

The initial and crucial step is the arylation of diethyl malonate with a suitable thiophene precursor. While various coupling methods exist, a reliable approach involves the reaction of a 3-halothiophene with the enolate of diethyl malonate.

Mechanistic Considerations

The reaction proceeds via a nucleophilic substitution mechanism. Diethyl malonate is first deprotonated by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electron-deficient carbon atom of the 3-halothiophene, displacing the halide and forming the new carbon-carbon bond.

Experimental Protocol:

Materials:

-

Diethyl malonate

-

3-Bromothiophene

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Toluene

-

Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in anhydrous ethanol.

-

To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring.

-

After the addition is complete, add 3-bromothiophene to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract with toluene.

-

Wash the combined organic layers with water, dilute HCl, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl 2-(thiophen-3-yl)malonate.

-

Purify the crude product by vacuum distillation.

Part 2: Synthesis of Diethyl 2-methyl-2-(thiophen-3-yl)malonate (Intermediate II)

This stage involves the exhaustive methylation of the α-carbon of Intermediate I. This is achieved through a sequential deprotonation and alkylation process.

Mechanistic Considerations

The remaining acidic proton on the α-carbon of diethyl 2-(thiophen-3-yl)malonate is first abstracted by a strong base like sodium ethoxide to form a new enolate. This enolate then undergoes a nucleophilic attack on a methylating agent, such as methyl iodide. To achieve dialkylation, this process is repeated. Using a sufficient excess of base and methyl iodide can often drive the reaction to the desired dialkylated product in a one-pot fashion.[3]

Experimental Protocol:

Materials:

-

Diethyl 2-(thiophen-3-yl)malonate (Intermediate I)

-

Sodium ethoxide (NaOEt)

-

Methyl iodide (CH₃I)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated ammonium chloride solution (NH₄Cl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve Intermediate I in anhydrous ethanol.

-

Add a solution of sodium ethoxide in ethanol to the flask and stir for a period to ensure complete enolate formation.

-

Cool the mixture in an ice bath and add methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC until the starting material is consumed and the dialkylated product is predominant.

-

Cool the reaction mixture and quench by the slow addition of saturated ammonium chloride solution.

-

Remove the ethanol under reduced pressure and partition the residue between diethyl ether and water.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude diethyl 2-methyl-2-(thiophen-3-yl)malonate.

-

The crude product can be purified by column chromatography on silica gel.

Part 3: Synthesis of this compound (Final Product)

The final step in the sequence is the hydrolysis of the diester to a dicarboxylic acid, which then readily undergoes decarboxylation upon heating to yield the target molecule.

Mechanistic Considerations

The hydrolysis of the ester groups can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) with a strong base like potassium hydroxide in an aqueous or alcoholic solution is common.[4] This generates the dicarboxylate salt. Subsequent acidification with a strong mineral acid protonates the carboxylate groups to form the unstable β-dicarboxylic acid, 2-methyl-2-(thiophen-3-yl)malonic acid. Upon heating, this intermediate undergoes decarboxylation through a cyclic transition state, losing carbon dioxide to form an enol, which then tautomerizes to the final, stable carboxylic acid product.

Caption: Key steps in the final hydrolysis and decarboxylation stage.

Experimental Protocol:

Materials:

-

Diethyl 2-methyl-2-(thiophen-3-yl)malonate (Intermediate II)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve Intermediate II in a mixture of ethanol and an aqueous solution of potassium hydroxide.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a low pH with concentrated hydrochloric acid.

-

Heat the acidified solution to reflux for a few hours to effect decarboxylation.

-

After cooling, extract the product into diethyl ether.

-

Wash the combined ethereal extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The final product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Data Summary and Characterization

The following table provides expected data for the intermediates and the final product. Note that while specific experimental data for the target molecule is not widely published, the values for closely related analogs provide a reliable reference.[5][6][7][8]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (CDCl₃, δ ppm) | Expected ¹³C NMR Signals (CDCl₃, δ ppm) | Expected IR Absorptions (cm⁻¹) |

| Intermediate I | C₁₁H₁₄O₄S | 242.29 | ~7.3 (m, 2H, thiophene), ~7.1 (m, 1H, thiophene), ~4.2 (q, 4H, OCH₂), ~1.2 (t, 6H, CH₃) | ~168 (C=O), ~140-125 (thiophene C), ~62 (OCH₂), ~14 (CH₃) | ~1730 (C=O, ester) |

| Intermediate II | C₁₃H₁₈O₄S | 270.34 | ~7.3 (m, 2H, thiophene), ~7.1 (m, 1H, thiophene), ~4.2 (q, 4H, OCH₂), ~1.5 (s, 6H, α-CH₃), ~1.2 (t, 6H, OCH₂CH₃) | ~172 (C=O), ~140-125 (thiophene C), ~61 (OCH₂), ~50 (α-C), ~25 (α-CH₃), ~14 (OCH₂CH₃) | ~1725 (C=O, ester) |

| Final Product | C₈H₁₀O₂S | 170.23 | ~11-12 (br s, 1H, COOH), ~7.3 (m, 2H, thiophene), ~7.1 (m, 1H, thiophene), ~1.6 (s, 6H, CH₃) | ~180 (C=O), ~140-125 (thiophene C), ~45 (α-C), ~25 (CH₃) | ~3300-2500 (O-H, acid), ~1700 (C=O, acid) |

Mass Spectrometry (Expected for Final Product): The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 170. Key fragmentation patterns would likely include the loss of the carboxyl group (-COOH, 45 amu) to give a fragment at m/z = 125, and further fragmentation of the thiophene ring.[7]

Conclusion

The synthesis of this compound can be reliably achieved through a multi-step sequence based on the malonic ester synthesis. This guide provides a detailed framework, from the strategic planning and mechanistic understanding to practical experimental protocols. By following these guidelines and adapting them with standard laboratory practices, researchers can successfully synthesize this valuable compound for applications in drug discovery and materials science. It is imperative to perform all experimental work in a well-ventilated fume hood and to use appropriate personal protective equipment.

References

-

Malonic Ester Synthetic Strategies. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

-

Malonic ester synthesis. (n.d.). Grokipedia. Retrieved from [Link]

-

Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. (n.d.). SciSpace. Retrieved from [Link]

-

Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Infrared spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Ch21: Malonic esters. (n.d.). University of Calgary. Retrieved from [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. Retrieved from [Link]

-

This compound. (n.d.). PubChemLite. Retrieved from [Link]

-

Malonic Ester Synthesis. (2018, May 4). [Video]. YouTube. Retrieved from [Link]

-

What is the preparation of diethyl malonate? (2020, February 14). Quora. Retrieved from [Link]

-

Mass spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

-

Propanoic acid, 2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

2-methyl-2-(3-methylthiophen-2-yl)propanoic acid (C9H12O2S). (n.d.). PubChemLite. Retrieved from [Link]

-

2-Methyl-2-(thiophen-2-yl)propanoic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Malonic acid, methyl-, diethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

- A kind of method of continuous synthesizing methyl diethyl malonate. (CN109020810A). (2018). Google Patents.

-

Showing metabocard for Methyl-2-methylpropanoate (MMDBc0033684). (n.d.). MiMeDB. Retrieved from [Link]

-

Figure S3. 1 H NMR spectrum of methyl... (n.d.). ResearchGate. Retrieved from [Link]

-

INFRARED SPECTRUM OF METHYL PROPANOATE. (n.d.). ResearchGate. Retrieved from [Link]

-

CID 158585059 | C20H24O4. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Propanoic acid, 2-methyl- [webbook.nist.gov]

An In-depth Technical Guide to 2-Methyl-2-(thiophen-3-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of 2-Methyl-2-(thiophen-3-yl)propanoic acid, a heterocyclic carboxylic acid with significant potential in medicinal chemistry and drug development. We will delve into its chemical properties, synthesis, and explore its role as a valuable building block for novel therapeutic agents.

Introduction: The Significance of Arylpropanoic Acids and Thiophene Moieties

Arylpropanoic acids are a well-established class of compounds with a prominent history in pharmaceuticals, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of a thiophene ring, a sulfur-containing aromatic heterocycle, into molecular scaffolds is a common strategy in drug design. Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific isomer, this compound, combines the structural features of an arylpropanoic acid with the unique electronic and steric properties of the thiophen-3-yl group, making it a compound of considerable interest for the development of new chemical entities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂S | PubChem |

| Molecular Weight | 170.23 g/mol | PubChem |

| Appearance | Solid (predicted) | [2] |

| SMILES | CC(C)(C1=CSC=C1)C(=O)O | PubChem |

| InChI | InChI=1S/C8H10O2S/c1-8(2,7(9)10)6-3-4-11-5-6/h3-5H,1-2H3,(H,9,10) | PubChem |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through a multi-step process involving the formation and subsequent modification of a malonic ester derivative. The following protocol is based on established methodologies for the synthesis of related arylpropanoic acids.[3]

Diagram of the Synthetic Pathway:

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of Diethyl 2-methyl-2-(thiophen-3-yl)malonate

-

To a solution of diethyl 2-(thiophen-3-yl)malonate in a suitable anhydrous solvent (e.g., N,N-dimethylformamide), add sodium hydride (NaH) portion-wise at 0-5°C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl iodide to the reaction mixture and continue stirring at room temperature for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., methylene chloride).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude diethyl 2-methyl-2-(thiophen-3-yl)malonate.[3]

Step 2: Hydrolysis to 2-Methyl-2-(thiophen-3-yl)malonic acid

-

Dissolve the crude diethyl 2-methyl-2-(thiophen-3-yl)malonate in a suitable solvent such as methanol.

-

Add a solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) and stir the mixture at room temperature for several hours.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Acidify the reaction mixture with a mineral acid (e.g., concentrated HCl) to precipitate the dicarboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to yield 2-methyl-2-(thiophen-3-yl)malonic acid.[3]

Step 3: Decarboxylation to this compound

-

Heat the crude 2-methyl-2-(thiophen-3-yl)malonic acid at a high temperature (typically 170-180°C) in an oil bath until the solid melts and gas evolution (CO₂) ceases.[3]

-

Cool the reaction mixture to room temperature.

-

The resulting product can be purified by vacuum distillation or recrystallization from a suitable solvent to afford this compound.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups, signals for the protons on the thiophene ring, and a broad singlet for the carboxylic acid proton. The chemical shifts of the thiophene protons will be indicative of the 3-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary carbon, the two equivalent methyl carbons, the carboxylic carbon, and the four carbons of the thiophene ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid group. A strong carbonyl (C=O) stretching vibration is expected around 1700 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (170.23 g/mol ). Predicted mass spectrometry data suggests prominent adducts in electrospray ionization.[4]

| Adduct | Predicted m/z |

| [M+H]⁺ | 171.04743 |

| [M+Na]⁺ | 193.02937 |

| [M-H]⁻ | 169.03287 |

Potential Applications in Drug Development

This compound serves as a valuable scaffold for the synthesis of a variety of biologically active molecules. Its structural features suggest potential applications in several therapeutic areas:

-

Anti-inflammatory Agents: As an arylpropanoic acid derivative, it is a prime candidate for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs). The thiophene moiety can modulate the compound's pharmacokinetic and pharmacodynamic properties.

-

Anticancer Agents: Thiophene-containing molecules have shown promise as anticancer agents.[1] This compound can be used as a starting material to synthesize more complex molecules targeting various cancer-related pathways.

-

Antimicrobial Agents: The thiophene ring is a common feature in many antimicrobial compounds. Derivatives of this compound could be explored for their antibacterial and antifungal activities.

Logical Relationship Diagram:

Caption: Potential therapeutic applications stemming from the core structure.

Conclusion

This compound is a versatile chemical entity with significant potential for the development of new pharmaceuticals. Its synthesis, based on established chemical principles, provides a reliable route to access this compound for further investigation. The combination of the arylpropanoic acid motif with the thiophene ring offers a promising platform for the design of novel molecules with a range of biological activities. Further research into the specific biological profile of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

-

Vasu, K. A., Nirmala, K. A., Deepak, Chopra, S., Mohan, S., & Saravanan, J. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 9), o636–o638. [Link]

-

synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf - TSI Journals. (n.d.). Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

-

Hawash, M., Jaradat, N., Al-Masri, I., & Sandouqa, N. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Pharmaceuticals, 15(12), 1547. [Link]

Sources

An In-depth Technical Guide to 2-Methyl-2-(thiophen-3-yl)propanoic Acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-2-(thiophen-3-yl)propanoic acid, a heterocyclic carboxylic acid with potential applications in medicinal chemistry and materials science. This document details a feasible synthetic pathway, outlines methods for its structural and physicochemical characterization, and explores its potential biological significance based on the known activities of related thiophene derivatives. The guide is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of novel thiophene-containing compounds.

Introduction

Thiophene and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a key structural motif in numerous pharmaceuticals and functional organic materials. The incorporation of a thiophene moiety can significantly influence a molecule's biological activity and physicochemical properties.[1] Thiophene-containing compounds have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

This guide focuses on the specific derivative, this compound. Its structure, featuring a propanoic acid group attached to a thiophene ring at the 3-position with a gem-dimethyl substitution at the alpha-carbon, presents an interesting scaffold for further chemical exploration and biological evaluation. This document will provide a detailed examination of its chemical structure, a proposed synthetic route, analytical characterization methods, and a discussion of its potential applications.

Chemical Structure and Properties

This compound possesses the molecular formula C₈H₁₀O₂S and a monoisotopic mass of 170.04 g/mol .[2] The structure is characterized by a thiophene ring substituted at the 3-position with a 2-methylpropanoic acid moiety.

Structural Information:

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₀O₂S

-

InChI Key: ZHQCSMCHLZTQNU-UHFFFAOYSA-N[3]

-

SMILES: CC(C)(C1=CSC=C1)C(=O)O[3]

Physicochemical Properties (Predicted and Analogous Compounds):

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on established organic synthesis methodologies for similar compounds, a plausible multi-step synthetic route can be proposed. This proposed pathway begins with the synthesis of a key intermediate, 2-(thiophen-3-yl)acetonitrile, followed by methylation and subsequent hydrolysis to yield the final product.

Proposed Synthetic Pathway:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed):

Step 1: Synthesis of Thiophene-3-acetonitrile

This intermediate can be prepared from thiophene-3-carbaldehyde through a multi-step process involving oxidation to thiophene-3-carboxylic acid, conversion to the acyl chloride, amidation, and subsequent dehydration.

-

a) Oxidation of Thiophene-3-carbaldehyde to Thiophene-3-acetic acid: Standard oxidation procedures, such as the Jones oxidation, can be employed.

-

b) Conversion to Thiophene-3-acetyl Chloride: Thiophene-3-acetic acid can be reacted with thionyl chloride (SOCl₂) to yield the corresponding acyl chloride.

-

c) Amidation to Thiophene-3-acetamide: The acyl chloride is then treated with ammonia to form the amide.

-

d) Dehydration to Thiophene-3-acetonitrile: Dehydration of the amide using a reagent like phosphorus pentoxide (P₂O₅) will yield thiophene-3-acetonitrile.

Step 2: α,α-Dimethylation of Thiophene-3-acetonitrile

The α-protons of thiophene-3-acetonitrile are acidic and can be removed by a strong base, followed by alkylation.

-

To a solution of thiophene-3-acetonitrile in a dry aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add two equivalents of a strong base like sodium hydride (NaH) at 0 °C.

-

Allow the mixture to stir for 30 minutes to ensure complete deprotonation.

-

Add two equivalents of methyl iodide (CH₃I) dropwise to the reaction mixture.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-methyl-2-(thiophen-3-yl)propanenitrile.

Step 3: Hydrolysis to this compound

The final step involves the hydrolysis of the nitrile to the carboxylic acid.

-

Reflux the crude 2-methyl-2-(thiophen-3-yl)propanenitrile in a mixture of aqueous sulfuric acid.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Structural Elucidation and Physicochemical Characterization

The definitive identification and characterization of this compound require a combination of spectroscopic and analytical techniques.

Spectroscopic Data (Predicted):

While experimental spectra for the target molecule are not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the two equivalent methyl groups (CH ₃).- Signals in the aromatic region corresponding to the three protons on the thiophene ring.- A broad singlet for the carboxylic acid proton (COOH ), which may be exchangeable with D₂O. |

| ¹³C NMR | - A signal for the quaternary carbon attached to the thiophene ring.- A signal for the two equivalent methyl carbons (C H₃).- Signals for the carbons of the thiophene ring.- A signal for the carbonyl carbon of the carboxylic acid group (C =O). |

| IR Spectroscopy | - A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid.- A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid.- C-H stretching and bending vibrations for the methyl and thiophene groups. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (170.23 g/mol ).- Fragmentation patterns may include the loss of the carboxylic acid group and cleavage of the thiophene ring. |

Analytical Workflow for Characterization:

Caption: A typical workflow for the characterization of a synthesized chemical compound.

Potential Biological Activity and Applications

While no specific biological studies on this compound have been identified, the broader class of thiophene derivatives is known for a wide array of pharmacological activities. This suggests that the target compound could be a valuable candidate for biological screening.

Areas of Potential Interest:

-

Antimicrobial Activity: Thiophene-containing compounds have been reported to possess antibacterial and antifungal properties.[1] The structural features of this compound could be explored for potential antimicrobial efficacy.

-

Anti-inflammatory and Analgesic Agents: The 2-methyl-2-arylpropanoic acid scaffold is a well-known pharmacophore present in several non-steroidal anti-inflammatory drugs (NSAIDs). The thiophene ring in this compound could modulate this activity.

-

Anticancer Activity: Various thiophene derivatives have been investigated for their potential as anticancer agents.[1] The cytotoxic effects of this compound against different cancer cell lines could be a subject of future research.

-

Intermediate for Drug Synthesis: As a functionalized heterocyclic compound, it can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[2]

Potential Mechanism of Action (Hypothetical):

Given the structural similarities to some NSAIDs, one could hypothesize that this compound might interact with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). However, this would require experimental validation through enzymatic assays and molecular docking studies.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This technical guide has provided a comprehensive overview of its chemical structure, a plausible synthetic route, and a framework for its analytical characterization. The known biological activities of related thiophene derivatives suggest that this compound warrants further investigation for its potential applications in medicinal chemistry. The detailed protocols and characterization data presented herein are intended to facilitate future research and development efforts centered on this and similar thiophene-based molecules.

References

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022-12-17). National Institutes of Health. Retrieved from [Link]

-

2-Methyl-2-(thiophen-2-yl)propanoic acid. MySkinRecipes. Retrieved from [Link]

-

This compound. PubChem. Retrieved from [Link]

Sources

- 1. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methyl-2-(thiophen-2-yl)propanoic acid [myskinrecipes.com]

- 3. PubChemLite - this compound (C8H10O2S) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 2-Methyl-2-(thiophen-3-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Thiophene Derivative

This technical guide delves into the chemical identity, synthesis, and potential applications of 2-Methyl-2-(thiophen-3-yl)propanoic acid, a compound of interest within the broader class of arylpropionic acids. It is crucial to establish at the outset that, following extensive database searches, a specific CAS (Chemical Abstracts Service) number for this particular isomer has not been identified. This suggests that this compound is not a commonly cataloged or commercially available compound.

In contrast, its constitutional isomer, 2-Methyl-2-(thiophen-2-yl)propanoic acid, is well-documented with the CAS number 90953-78-9[1][2][3][4][5]. Throughout this guide, we will leverage the known properties and synthesis of this close analog and related thiophene derivatives to provide a robust and scientifically grounded exploration of the target molecule. This approach allows for a comprehensive understanding of its likely characteristics and potential, while maintaining transparency about the current data landscape.

Molecular Overview and Significance

This compound belongs to the arylpropionic acid family, a class of compounds renowned for their pharmacological activities.[6][7][8] Many prominent non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, are arylpropionic acid derivatives.[6][7][8][9] The core structure, featuring a propanoic acid moiety attached to an aromatic ring, is a key pharmacophore for this class of drugs.

The presence of the thiophene ring, a sulfur-containing heterocycle, introduces unique electronic and steric properties that can significantly influence the biological activity of the molecule. Thiophene derivatives are integral to a wide array of pharmaceuticals and are of considerable interest in drug discovery.[10] The specific substitution pattern of the thiophen-3-yl isomer, as opposed to the more commonly studied thiophen-2-yl, presents an opportunity for novel structure-activity relationship (SAR) studies.[9]

Proposed Synthesis Pathway

Conceptual Synthesis Workflow

The logical flow for the synthesis can be visualized as a two-step process starting from the commercially available thiophene-3-acetic acid.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a theoretical procedure and would require optimization and validation in a laboratory setting.

Step 1: Formation of the Thiophene-3-acetic acid Dianion

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of thiophene-3-acetic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).[11]

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) (2.2 equivalents) in THF to the stirred solution of thiophene-3-acetic acid. The LDA will deprotonate both the carboxylic acid proton and the α-proton of the acetic acid moiety, forming a dianion.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the dianion.

Step 2: α,α-Dimethylation

-

To the solution containing the dianion, slowly add methyl iodide (2.5 equivalents) at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of water.

-

Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield this compound.

Causality of Experimental Choices:

-

LDA as the Base: LDA is a strong, non-nucleophilic base, which is ideal for the deprotonation of the α-carbon of the acetic acid without competing nucleophilic attack at the carbonyl group.

-

Low Temperature (-78 °C): The low reaction temperature is crucial to maintain the stability of the organolithium intermediates and to control the reactivity of the electrophilic addition.

-

Anhydrous Conditions: All reagents and solvents must be anhydrous as organolithium reagents are highly reactive towards water.

Physicochemical and Spectroscopic Properties (Predicted)

The exact physicochemical properties of this compound are not documented. However, we can predict these properties based on its structure and by comparison with its isomer, 2-Methyl-2-(thiophen-2-yl)propanoic acid (CAS 90953-78-9)[1][3][5].

Predicted Physicochemical Data

| Property | Predicted Value | Comparison with Isomer (CAS 90953-78-9) |

| Molecular Formula | C₈H₁₀O₂S | C₈H₁₀O₂S[1][3] |

| Molecular Weight | 170.23 g/mol | 170.23 g/mol [1][5] |

| Appearance | White to off-white solid | Solid[3] |

| Solubility | Soluble in organic solvents (e.g., methanol, chloroform, DMSO) | Soluble in organic solvents |

| pKa | ~ 4-5 | Expected to be in a similar range |

Predicted Spectroscopic Data

The spectroscopic data for this compound can be predicted based on the known spectra of related thiophene compounds and general principles of NMR and IR spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Thiophene Protons: Three distinct signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the protons on the thiophene ring. The coupling patterns will be characteristic of a 3-substituted thiophene.

-

Methyl Protons: A singlet in the aliphatic region (δ ~1.5 ppm) corresponding to the six equivalent protons of the two methyl groups.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal in the downfield region (δ > 175 ppm).

-

Thiophene Carbons: Four signals in the aromatic region (δ 120-145 ppm).

-

Quaternary Carbon: A signal for the carbon attached to the two methyl groups and the thiophene ring.

-

Methyl Carbons: A signal in the aliphatic region (δ ~25 ppm).

IR (Infrared) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of a carboxylic acid.

-

C=O Stretch: A strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl group.

-

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations.

Potential Applications in Drug Discovery and Development

As a member of the arylpropionic acid class, this compound holds potential as a scaffold for the development of novel therapeutic agents, particularly in the area of anti-inflammatory and analgesic drugs.[6][7][8]

Rationale for Pharmacological Interest

-

COX Inhibition: The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins that mediate pain and inflammation.[9] The structure of this compound is analogous to known COX inhibitors.

-

Chirality and Stereoselectivity: The quaternary carbon atom in this compound is a chiral center. It is well-established that the pharmacological activity of many profens is stereospecific, with one enantiomer often being significantly more active than the other.[12] This presents an opportunity for the development of single-enantiomer drugs with improved therapeutic indices.

-

Modulation of Physicochemical Properties: The thiophene ring can influence the lipophilicity, metabolic stability, and protein binding of the molecule, which are critical parameters in drug design. The 3-substituted pattern may offer a different pharmacological profile compared to the 2-substituted analogs.

Future Research Directions

The synthesis and biological evaluation of this compound would be a logical next step to validate its potential.

Caption: Workflow for future research on this compound.

Conclusion

While this compound remains a molecule without a designated CAS number and with limited direct literature precedence, its structural relationship to the well-established class of arylpropionic acid NSAIDs and the versatile chemistry of the thiophene heterocycle make it a compound of significant scientific interest. The proposed synthetic pathway provides a viable route for its preparation, and predictive analysis of its properties offers a solid foundation for its characterization. Further research into its synthesis and biological activity is warranted to fully elucidate its potential as a novel therapeutic agent.

References

-

A Novel and Expeditious Approach to Thiophene-3-carboxylates. (2025). ResearchGate. [Link]

-

Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. (2025). YouTube. [Link]

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2025). ResearchGate. [Link]

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). ResearchGate. [Link]

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). IJPPR. [Link]

-

Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. (n.d.). ACS Publications. [Link]

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Research Square. [Link]

-

CAS NO. 90953-78-9 | 2-methyl-2-(thiophen-2-yl)propanoic ... - Arctom. (n.d.). Arctom. [Link]

-

2-Methyl-2-(thiophen-2-yl)propanoic acid - MySkinRecipes. (n.d.). MySkinRecipes. [Link]

-

Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (n.d.). Der Pharma Chemica. [Link]

-

Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed. (n.d.). PubMed. [Link]

- US2469823A - Alkylation of thiophene - Google Patents. (n.d.).

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). (n.d.). Human Metabolome Database. [Link]

-

Thiophene-3-acetic acid - Wikipedia. (n.d.). Wikipedia. [Link]

-

Harnessing radical mediated reactions of thioacids for organic synthesis - RSC Publishing. (2025). RSC Publishing. [Link]

-

proton NMR spectrum of 2-methylpropanoic acid - Doc Brown's Chemistry. (n.d.). Doc Brown's Chemistry. [Link]

-

Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). MDPI. [Link]

-

Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2) - Cheméo. (n.d.). Cheméo. [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. (n.d.). Beilstein Journals. [Link]

-

Insights into the Reactivity of Thiophene: Heterogeneous Alkylation - ResearchGate. (2016). ResearchGate. [Link]

-

Showing Compound 2-Methylpropyl propanoate (FDB012551) - FooDB. (2010). FooDB. [Link]

-

Direct Arylation as a Synthetic Tool for the Synthesis of Thiophene-Based Organic Electronic Materials - ACS Publications. (n.d.). ACS Publications. [Link]

-

Chemistry of Substituted Thiazinanes and Their Derivatives - MDPI. (n.d.). MDPI. [Link]

Sources

- 1. 90953-78-9|2-Methyl-2-(thiophen-2-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 2. keyorganics.net [keyorganics.net]

- 3. 2-methyl-2-(thiophen-2-yl)propanoic acid | CymitQuimica [cymitquimica.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 2-Methyl-2-(thiophen-2-yl)propanoic acid [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Thiophene-3-acetic acid - Wikipedia [en.wikipedia.org]

- 12. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activity of 2-Methyl-2-(thiophen-3-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methyl-2-(thiophen-3-yl)propanoic acid is a small molecule belonging to the broader class of arylpropanoic acids. While direct and extensive research on the biological activities of this specific isomer is not widely published, its structural features—a propanoic acid moiety attached to a thiophene ring—suggest a strong potential for pharmacological relevance. This guide synthesizes the known biological activities of structurally related compounds, particularly arylpropanoic acids and other thiophene derivatives, to build a predictive framework for the potential therapeutic applications of this compound. We will explore its potential as an anti-inflammatory, analgesic, and anti-cancer agent, grounded in the established pharmacology of its chemical relatives. This document provides a comprehensive technical overview intended to inform and guide future research and development efforts.

Introduction: The Arylpropanoic Acid Scaffold and the Thiophene Moiety

Arylpropanoic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes widely used medications such as ibuprofen and naproxen.[1] The characteristic chemical structure, featuring a carboxylic acid group attached to an aromatic ring, is central to their pharmacological activity. These compounds are known to exhibit a range of biological effects, including analgesic, anti-inflammatory, anti-bacterial, anti-convulsant, and anti-cancer properties.[1]

The thiophene ring, a sulfur-containing heterocycle, is a common feature in many pharmaceutically active compounds. Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Thiophene derivatives have been investigated for a wide array of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[2] The inclusion of a thiophene ring in the structure of this compound suggests that it may possess a unique biological activity profile compared to its phenyl-substituted counterparts.

Physicochemical Properties

While detailed experimental data for this compound is limited, its basic physicochemical properties can be predicted based on its structure.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂S | [3] |

| Molecular Weight | 170.23 g/mol | [4] |

| Appearance | Solid (predicted) | [3] |

| Purity | Typically >98% for research chemicals | [3] |

These properties are essential for designing experimental protocols, including formulation and dosage calculations for in vitro and in vivo studies.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, we can hypothesize several potential biological activities for this compound.

Anti-inflammatory and Analgesic Activity

The most probable biological activity of this compound is anti-inflammatory and analgesic effects, characteristic of the arylpropanoic acid class.[1]

Mechanism of Action: The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[1] Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.

Derivatives of 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1).[5] mPGES-1 is a key enzyme in the production of prostaglandin E2 (PGE2), a major mediator of inflammation and pain.[5] Inhibition of mPGES-1 is a promising therapeutic strategy as it may offer a more targeted anti-inflammatory effect with fewer side effects compared to non-selective COX inhibitors.[5]

Given its structure, this compound could potentially inhibit COX enzymes or mPGES-1, leading to reduced prostaglandin production and subsequent anti-inflammatory and analgesic effects.

Caption: Predicted anti-inflammatory and analgesic mechanism of action.

Anti-cancer Activity

There is growing evidence for the anti-cancer properties of some NSAIDs and related compounds. The inhibition of mPGES-1, as seen with 2-(thiophen-2-yl)acetic acid derivatives, has been linked to anti-cancer effects.[5] Upregulation of mPGES-1 and subsequent PGE2 production have been implicated in tumor growth and proliferation.[5]

One study on a promising 2-(thiophen-2-yl)acetic acid derivative showed that it induced cell cycle arrest in the G0/G1 phase and suggested an apoptosis/necrosis effect in A549 lung cancer cell lines.[5] Therefore, this compound could be investigated for its potential to modulate cancer cell proliferation and survival.

Antimicrobial Activity

Some arylpropanoic acid derivatives have demonstrated antimicrobial activity.[1] For instance, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have shown good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus.[6][7] While the furan ring is different from the thiophene ring, the shared propanoic acid scaffold suggests that antimicrobial activity could be a potential property of this compound.

Synthesis and Manufacturing

While a specific, optimized synthesis for this compound is not detailed in the provided search results, a general synthetic route can be proposed based on known organic chemistry reactions. A plausible approach would involve the alkylation of a thiophene-3-acetic acid derivative or a related precursor.

A patent for the preparation of 2-methyl thiophene derivatives describes methods for preparing 2-methyl-3-thiophene formate, which could serve as a starting material for further elaboration into the desired propanoic acid.[8]

Proposed General Synthetic Workflow:

Caption: A generalized synthetic workflow for this compound.

Preclinical and Clinical Development Landscape

There are no specific preclinical or clinical trials listed for this compound in the provided search results. The compound is currently available from chemical suppliers for research use only.[3][4][9] This indicates that the compound is at a very early stage of investigation, and its therapeutic potential is yet to be formally evaluated.

Future Directions and Research Opportunities

The lack of direct biological data for this compound presents a significant opportunity for novel research. Key areas for future investigation include:

-

In vitro screening: Initial studies should focus on a battery of in vitro assays to determine its inhibitory activity against COX-1, COX-2, and mPGES-1.

-

Cell-based assays: Evaluating the compound's effects on cancer cell lines, particularly those with high mPGES-1 expression, would be a logical next step to explore its anti-cancer potential.

-

Antimicrobial testing: Screening against a panel of pathogenic bacteria and fungi would clarify its potential as an antimicrobial agent.

-

In vivo studies: Should in vitro and cell-based assays yield promising results, in vivo studies in animal models of inflammation, pain, and cancer would be warranted.

-

Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of analogs of this compound could lead to the identification of more potent and selective compounds.

Conclusion

This compound is a molecule with significant, yet largely unexplored, therapeutic potential. Its structural similarity to well-known arylpropanoic acid NSAIDs and other biologically active thiophene derivatives strongly suggests that it may possess valuable anti-inflammatory, analgesic, and potentially anti-cancer and antimicrobial properties. This technical guide provides a foundational understanding of its potential, based on a comprehensive analysis of related compounds. Further empirical research is essential to fully elucidate the biological activity profile of this promising compound and to determine its viability as a lead for future drug development programs.

References

-

Di Micco, S., et al. (2018). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. [Link]

-

Kumar, A., et al. (2015). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Nazarova, Z. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. [Link]

-

MySkinRecipes. 2-Methyl-2-(thiophen-2-yl)propanoic acid. [Link]

- Google Patents. (2011).

-

Hyma Synthesis Pvt. Ltd. [Link]

-

Kurbanova, M. M., et al. (2021). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Pharmaceuticals. [Link]

-

ClinicalTrials.gov. Evaluating the Effects of Propofol vs. Dexmedetomidine. [Link]

-

The Good Scents Company. 3-methyl thiopropionic acid. [Link]

- Google Patents. (2009).

-

Słoczyńska, K., et al. (2021). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules. [Link]

-

Fox, G. B., et al. (2005). Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Nazarova, Z. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. [Link]

- Google Patents. (1998). EP0824532A1 - Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs.

-

AA Blocks. 2-hydroxy-2-methyl-3-(thiophen-3-yl)propanoic acid. [Link]

-

precisionFDA. (2RS)-2-(THIOPHEN-2-YL)PROPANOIC ACID. [Link]

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-methyl-2-(thiophen-2-yl)propanoic acid | CymitQuimica [cymitquimica.com]

- 4. 2-Methyl-2-(thiophen-2-yl)propanoic acid [myskinrecipes.com]

- 5. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN101987842A - Method for preparing 2-methyl thiophene derivatives - Google Patents [patents.google.com]

- 9. scbt.com [scbt.com]

An In-depth Technical Guide to 2-Methyl-2-(thiophen-3-yl)propanoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-methyl-2-(thiophen-3-yl)propanoic acid and its derivatives, a class of compounds demonstrating significant promise in drug discovery and development. We will explore their synthesis, delve into their mechanisms of action as potent anti-inflammatory and potential anticancer agents, and provide detailed experimental protocols for their preparation and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this unique chemical scaffold.

Introduction: The Thiophene Moiety in Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its unique electronic and steric properties allow it to serve as a versatile building block in the design of novel therapeutic agents. Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral effects.[2][3][4] The incorporation of a propanoic acid functional group, particularly the 2-methyl-2-propanoic acid moiety, often enhances the anti-inflammatory properties of aryl-containing compounds, as seen in the well-known NSAID, ibuprofen.[5] This guide focuses on the specific class of this compound derivatives, exploring the synergy between the thiophene core and the propanoic acid side chain in eliciting potent biological responses. These compounds are of particular interest as intermediates in the synthesis of pharmaceuticals, especially in the development of novel anti-inflammatory and analgesic agents.[6]

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold, this compound, can be achieved through several synthetic routes. A common and effective method involves the alkylation of a thiophene precursor. The following is a detailed, field-proven protocol for the synthesis of the parent acid and a representative amide derivative.

Synthesis of the Parent Acid: this compound

This synthesis involves a two-step process starting from 3-bromothiophene.

Step 1: Synthesis of 3-Thienylacetonitrile

This step involves the cyanation of 3-bromothiophene.

-

Materials: 3-bromothiophene, copper(I) cyanide, dry N,N-dimethylformamide (DMF).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add copper(I) cyanide (1.1 equivalents) and dry DMF.

-

Heat the mixture to 150°C under a nitrogen atmosphere.

-

Slowly add 3-bromothiophene (1 equivalent) to the heated suspension.

-

Maintain the reaction at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper cyanide complex.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 3-thienylacetonitrile.

-

Step 2: Synthesis of this compound

This step involves the methylation and subsequent hydrolysis of the nitrile.

-

Materials: 3-thienylacetonitrile, sodium hydride (NaH), methyl iodide, tert-butanol, hydrochloric acid.

-

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (2.2 equivalents) in dry toluene.

-

Add a solution of 3-thienylacetonitrile (1 equivalent) in dry toluene dropwise at 0°C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add methyl iodide (2.5 equivalents) dropwise at 0°C and then allow the reaction to proceed at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain crude 2-methyl-2-(thiophen-3-yl)acetonitrile.

-

To the crude nitrile, add a mixture of concentrated hydrochloric acid and water.

-

Reflux the mixture for 12-24 hours until TLC analysis indicates the complete disappearance of the starting material.

-

Cool the reaction mixture and extract with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.

-

Synthesis of Amide Derivatives

The carboxylic acid can be readily converted to a variety of amide derivatives, which often exhibit enhanced biological activity.

-

Materials: this compound, oxalyl chloride, dichloromethane (DCM), desired amine, triethylamine.

-

Procedure:

-

Dissolve this compound (1 equivalent) in dry DCM.

-

Add oxalyl chloride (1.2 equivalents) dropwise at 0°C, followed by a catalytic amount of DMF.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in dry DCM and cool to 0°C.

-

Add a solution of the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.

-

Caption: Mechanism of COX-2 inhibition by this compound derivatives.

Anticancer Potential

Recent studies have highlighted the anticancer potential of various thiophene derivatives. [3][7][8]The proposed mechanisms are often multifactorial and can include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression. While specific data for this compound derivatives is emerging, related thiophene compounds have shown activity against various cancer cell lines. [7]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized this compound derivatives, a series of in vitro assays are essential. The following are standard, reliable protocols for evaluating their anti-inflammatory activity.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes.

-

Principle: The assay measures the amount of prostaglandin E2 (PGE2) produced from the enzymatic conversion of arachidonic acid by COX-1 and COX-2. The inhibitory effect of the test compounds is quantified by measuring the reduction in PGE2 production. [9][10][11]* Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

PGE2 ELISA kit

-

-

Procedure:

-

Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).

-

Add various concentrations of the test compounds or vehicle control (DMSO) to the wells.

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

Measure the concentration of PGE2 in each well using a commercial PGE2 ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib (Reference) | >100 | 0.05 | >2000 |

| Ibuprofen (Reference) | 15 | 35 | 0.43 |

| Derivative X (Example) | 50 | 1.2 | 41.7 |

| Derivative Y (Example) | 80 | 0.8 | 100 |

Table 1. Example of COX inhibition data for hypothetical this compound derivatives compared to reference compounds.

Lipopolysaccharide (LPS)-Induced TNF-α and IL-6 Production in THP-1 Cells

This cell-based assay assesses the ability of the compounds to inhibit the production of pro-inflammatory cytokines in a human monocytic cell line. [12]

-

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates monocytes to produce and release pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory activity of the test compounds is determined by their ability to suppress this cytokine production. [13]* Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

Test compounds

-

TNF-α and IL-6 ELISA kits

-

-

Procedure:

-

Culture THP-1 cells in RPMI-1640 medium.

-

Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Treat the cells with various concentrations of the test compounds or vehicle control for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate and collect the cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturers' instructions.

-

Calculate the percentage of inhibition of cytokine production for each compound concentration and determine the IC50 values.

-

| Compound | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |

| Dexamethasone (Reference) | 0.01 | 0.005 |

| Derivative X (Example) | 5.4 | 8.2 |

| Derivative Y (Example) | 2.1 | 4.5 |

Table 2. Example of cytokine inhibition data for hypothetical this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of inflammation and oncology. The synthetic accessibility of this core structure allows for the generation of diverse libraries of derivatives, enabling systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Expansion of the derivative library: Synthesizing a broader range of amide, ester, and other derivatives to explore the chemical space around the core scaffold.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

-

In vivo evaluation: Assessing the efficacy and safety of lead compounds in relevant animal models of inflammation and cancer.

-

Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates to ensure their suitability for further development.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the discovery of next-generation medicines.

References

- Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.

- Mishra, R., Kumar, N., & Sachan, N. (2022).

- Wiesinger, H., et al. (2001). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Pharmacological and Toxicological Methods, 45(3), 209-218.

- Manivannan, R., & De, S. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(11), 2341.

- Kumar, V., & Kumar, S. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. Journal of Chemical and Pharmaceutical Research, 8(8), 743-748.

- Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American journal of clinical nutrition, 78(5), 1003-1004.

- Peiris, D. S. H. S., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.

- Tegeder, I., et al. (2001). An ELISA method to measure inhibition of the COX enzymes. Journal of immunological methods, 248(1-2), 159-167.

- Ouellet, M., & Percival, M. D. (1995). An ELISA method to measure inhibition of the COX enzymes.

- Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.

- Singh, R. K., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.

- EPRA Journals. (2018).

- Yuan, C., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 907, 85-91.

- Ballo, M., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(5), 204-212.

- de Oliveira, R. G., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules (Basel, Switzerland), 26(14), 4333.

- MySkinRecipes. (n.d.). 2-Methyl-2-(thiophen-2-yl)propanoic acid.

- CymitQuimica. (n.d.). 2-methyl-2-(thiophen-2-yl)propanoic acid.

- de Oliveira, R. G., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules (Basel, Switzerland), 26(14), 4333.

- Encyclopedia.pub. (2024). Biological Activities of Thiophenes.

- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-12.

- El-Sayed, N. N. E., et al. (2022). Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors. Bioorganic chemistry, 123, 105726.

- Reddy, M. R., et al. (1998). Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. Journal of medicinal chemistry, 41(25), 5037-5051.

- Wang, B. L., et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules (Basel, Switzerland), 25(11), 2673.

- Santa Cruz Biotechnology. (n.d.). 2-Methyl-3-thiophen-2-yl-propionic acid.

- Patel, R. V., et al. (2010). Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. European journal of medicinal chemistry, 45(9), 4193-4198.

- Google Patents. (n.d.).

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES – IJMR – EPRA Journals [epratrustpublishing.com]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. 2-Methyl-2-(thiophen-2-yl)propanoic acid [myskinrecipes.com]

- 7. ONCOLOGIE | Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]